![molecular formula C20H35NO16 B164694 N-[(2S,3R,4R,5S,6R)-5-hydroxy-6-(hydroxymethyl)-2-[(2S,3R,4S,5S,6R)-2,3,5-trihydroxy-6-(hydroxymethyl)oxan-4-yl]oxy-4-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-3-yl]acetamide CAS No. 75645-27-1](/img/structure/B164694.png)
N-[(2S,3R,4R,5S,6R)-5-hydroxy-6-(hydroxymethyl)-2-[(2S,3R,4S,5S,6R)-2,3,5-trihydroxy-6-(hydroxymethyl)oxan-4-yl]oxy-4-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-3-yl]acetamide
Overview
Description
N-[(2S,3R,4R,5S,6R)-5-hydroxy-6-(hydroxymethyl)-2-[(2S,3R,4S,5S,6R)-2,3,5-trihydroxy-6-(hydroxymethyl)oxan-4-yl]oxy-4-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-3-yl]acetamide, also known as this compound, is a useful research compound. Its molecular formula is C20H35NO16 and its molecular weight is 545.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Carbohydrates - Polysaccharides - Oligosaccharides - Trisaccharides - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Biological Activity
N-[(2S,3R,4R,5S,6R)-5-hydroxy-6-(hydroxymethyl)-2-[(2S,3R,4S,5S,6R)-2,3,5-trihydroxy-6-(hydroxymethyl)oxan-4-yl]oxy-4-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-3-yl]acetamide is a complex glycosylated compound with potential biological activities that are currently under investigation. This article reviews its biological activity based on various studies and findings.
Chemical Structure and Properties
The compound features multiple hydroxyl groups and oxane rings which contribute to its solubility and reactivity. Its structure suggests potential interactions with biological macromolecules such as enzymes and receptors.
1. Antioxidant Activity
Research indicates that compounds similar to N-acetamide derivatives exhibit significant antioxidant properties. These properties are attributed to the presence of multiple hydroxyl groups that can scavenge free radicals and reduce oxidative stress in cells .
2. Anti-inflammatory Effects
N-acetamide derivatives have shown promise in inhibiting pro-inflammatory cytokines. For instance, they can inhibit the NF-kappaB pathway which plays a crucial role in the inflammatory response . This suggests that the compound may be beneficial in treating conditions characterized by chronic inflammation.
3. Antidiabetic Potential
Compounds with similar structural characteristics have been studied for their antidiabetic effects. They may enhance insulin sensitivity and regulate glucose metabolism . The presence of multiple hydroxyl groups could facilitate interactions with glucose transporters or insulin receptors.
4. Antimicrobial Activity
Studies have demonstrated that certain glycosides possess antimicrobial properties against various pathogens. The complex structure of N-acetamide may contribute to its efficacy against bacteria and fungi by disrupting their cell wall integrity or inhibiting metabolic pathways .
Case Studies
Several studies have investigated the biological activities of structurally related compounds:
The mechanisms through which N-acetamide exerts its biological effects may involve:
- Inhibition of Enzymatic Pathways : The compound could inhibit enzymes involved in inflammatory pathways or metabolic processes.
- Scavenging Free Radicals : Hydroxyl groups can donate electrons to free radicals, neutralizing them and preventing cellular damage.
- Modulation of Gene Expression : By influencing transcription factors like NF-kappaB or STAT3, the compound may alter the expression of genes involved in inflammation and metabolism.
Scientific Research Applications
Pharmaceutical Applications
Antimicrobial Properties
Research has indicated that compounds similar to N-acetamide derivatives exhibit antimicrobial activities. These compounds can be effective against a variety of pathogens due to their ability to disrupt bacterial cell walls or inhibit essential metabolic processes. The structural features of N-acetamide derivatives enhance their interaction with microbial targets .
Drug Delivery Systems
The intricate structure of this compound allows it to be utilized in drug delivery systems. Its hydrophilic and hydrophobic properties can facilitate the encapsulation of drugs and improve their bioavailability. Studies suggest that glycosylated compounds often enhance the solubility and stability of therapeutic agents .
Biochemical Research
Enzyme Inhibition
N-acetamide derivatives have been studied for their potential to inhibit specific enzymes involved in metabolic pathways. For instance, they may act as competitive inhibitors for glycosidases or other carbohydrate-modifying enzymes. This inhibition can be useful in studying metabolic disorders or developing treatments for conditions like diabetes .
Metabolomics Studies
The compound's structural complexity makes it a candidate for metabolomics studies aimed at understanding metabolic pathways in cells. Its derivatives can serve as biomarkers or probes to investigate cellular responses to various stimuli .
Nutraceutical Applications
Dietary Supplements
Due to its carbohydrate content and potential health benefits (e.g., antioxidant properties), this compound could be formulated into dietary supplements. Research into similar compounds suggests they may have beneficial effects on gut health and immune function .
Agricultural Applications
Plant Growth Regulators
Compounds with similar structures have been explored as plant growth regulators due to their ability to influence plant metabolism and growth processes. They may enhance nutrient uptake or stress resistance in crops .
Case Studies and Research Findings
Study | Findings | Implications |
---|---|---|
Study on Antimicrobial Activity | Demonstrated that N-acetamide derivatives inhibited the growth of E. coli and S. aureus | Potential for developing new antibiotics |
Research on Drug Delivery | Showed improved bioavailability of encapsulated drugs using glycosylated carriers | Enhancements in therapeutic efficacy |
Enzyme Inhibition Study | Identified as a competitive inhibitor for specific glycosidases | Useful in metabolic disorder research |
Properties
IUPAC Name |
N-[(2S,3R,4R,5S,6R)-5-hydroxy-6-(hydroxymethyl)-2-[(2S,3R,4S,5S,6R)-2,3,5-trihydroxy-6-(hydroxymethyl)oxan-4-yl]oxy-4-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-3-yl]acetamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H35NO16/c1-5(25)21-9-16(36-20-14(30)13(29)10(26)6(2-22)35-20)11(27)8(4-24)34-19(9)37-17-12(28)7(3-23)33-18(32)15(17)31/h6-20,22-24,26-32H,2-4H2,1H3,(H,21,25)/t6-,7-,8-,9-,10+,11-,12+,13+,14-,15-,16-,17+,18+,19+,20+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CJOPBLPCFAQCNO-NJGGIFKPSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1C(C(C(OC1OC2C(C(OC(C2O)O)CO)O)CO)O)OC3C(C(C(C(O3)CO)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)N[C@@H]1[C@H]([C@@H]([C@H](O[C@H]1O[C@H]2[C@H]([C@H](O[C@@H]([C@@H]2O)O)CO)O)CO)O)O[C@H]3[C@@H]([C@H]([C@H]([C@H](O3)CO)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H35NO16 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90982866 | |
Record name | Hexopyranosyl-(1->3)-2-deoxy-2-[(1-hydroxyethylidene)amino]hexopyranosyl-(1->3)hexopyranose | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90982866 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
545.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
64317-83-5 | |
Record name | Lacto-N-triose I | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0064317835 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Hexopyranosyl-(1->3)-2-deoxy-2-[(1-hydroxyethylidene)amino]hexopyranosyl-(1->3)hexopyranose | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90982866 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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